molecular formula C14H20N2O2 B14894814 Benzyl (S)-2-methyl-1,4-diazepane-1-carboxylate

Benzyl (S)-2-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B14894814
M. Wt: 248.32 g/mol
InChI Key: LNNXCNRGYWPUKC-LBPRGKRZSA-N
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Description

Benzyl (S)-2-methyl-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes It features a benzyl group attached to a diazepane ring, which is a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-2-methyl-1,4-diazepane-1-carboxylate typically involves the reaction of benzyl chloroformate with (S)-2-methyl-1,4-diazepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-2-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amines.

Scientific Research Applications

Benzyl (S)-2-methyl-1,4-diazepane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (S)-2-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the diazepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (S)-2-methyl-1,4-diazepane-1-carboxylate: Unique due to its specific substitution pattern and stereochemistry.

    Benzyl ®-2-methyl-1,4-diazepane-1-carboxylate: The enantiomer of the compound with different stereochemistry.

    Benzyl 1,4-diazepane-1-carboxylate: Lacks the methyl group, leading to different chemical and biological properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl (2S)-2-methyl-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-12-10-15-8-5-9-16(12)14(17)18-11-13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3/t12-/m0/s1

InChI Key

LNNXCNRGYWPUKC-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1CNCCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CNCCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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